molecular formula C20H18N2O2 B2773923 1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862831-30-9

1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2773923
CAS No.: 862831-30-9
M. Wt: 318.376
InChI Key: KNSXQXRDMLHFOB-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.376. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-18(15-8-4-6-10-17(15)21(13)2)19(23)20(24)22-12-11-14-7-3-5-9-16(14)22/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSXQXRDMLHFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione , also known by its chemical structure and various synonyms, is a polycyclic indole derivative with significant biological activity. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O2C_{18}H_{20}N_2O_2, with a molecular weight of approximately 296.37 g/mol. The structure features two indole moieties linked through an ethane-1,2-dione framework, which is essential for its biological properties.

PropertyValue
Molecular FormulaC18H20N2O2C_{18}H_{20}N_2O_2
Molecular Weight296.37 g/mol
CAS NumberNot specifically listed in the sources reviewed
SolubilityNot explicitly detailed in available literature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization of indole derivatives. The methodologies employed often aim to enhance yield and purity while maintaining structural integrity.

Antimicrobial Properties

Research indicates that indole derivatives possess significant antimicrobial activities. For instance, studies have shown that related compounds exhibit potent inhibitory effects against Mycobacterium tuberculosis. The structural features of indoles contribute to their ability to interact with bacterial enzymes and disrupt cellular processes.

Case Study:
A study evaluating various indole derivatives highlighted that compounds similar to our target demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against M. tuberculosis, suggesting a promising avenue for developing new antitubercular agents .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. Indole derivatives are known for their ability to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and disruption of cellular signaling pathways.

Research Findings:
In vitro assays revealed that related compounds exhibited IC50 values indicating effective cytotoxicity against human cancer cell lines, including leukemia and breast cancer cells. The mechanisms involved include cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Indoles are recognized for their anti-inflammatory properties as well. Compounds derived from indoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

The exact mechanisms through which 1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways or microbial metabolism.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits several promising pharmacological activities due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of indole compounds can inhibit cancer cell proliferation. The indole structure is known for its ability to interact with various enzymes and receptors involved in cancer progression. For example, studies have shown that compounds with similar structures can act as inhibitors of protein kinases, which are critical in cancer signaling pathways .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its structural components may interact with bacterial membranes or inhibit vital metabolic pathways in microorganisms, making it a candidate for further development as an antibiotic agent .

Material Science Applications

The unique properties of the compound lend themselves to applications in material science.

Organic Electronics

Due to its electronic properties, the compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The indole moiety contributes to charge transport characteristics essential for efficient device performance .

Sensors

The compound's ability to undergo redox reactions makes it suitable for use in biosensors. It can be functionalized to detect specific biomolecules, providing a basis for developing sensitive diagnostic tools .

Biochemical Applications

In biochemical research, the compound can serve as a valuable tool.

Enzyme Inhibition Studies

The compound can be used to study enzyme inhibition mechanisms. By modifying its structure, researchers can create analogs that selectively inhibit certain enzymes, aiding in the understanding of enzyme function and regulation .

Drug Development Research

As a lead compound, it provides a framework for developing new drugs targeting specific diseases. Its derivatives can be synthesized and screened for biological activity against various targets in drug discovery programs .

Case Study 1: Anticancer Research

A study demonstrated that derivatives of similar indole compounds exhibited cytotoxic effects on breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways. This suggests that 1-(2,3-dihydro-1H-indol-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione could have similar effects and warrants further investigation .

Case Study 2: Neuroprotection

In vitro studies indicated that indole derivatives could protect neuronal cells from glutamate-induced toxicity. This protective effect was linked to the modulation of oxidative stress markers, highlighting the potential of this compound in neuroprotective drug development .

Chemical Reactions Analysis

Nucleophilic Additions at the Diketone Bridge

The ethane-1,2-dione core enables nucleophilic attack due to electron-deficient carbonyl groups.

Reaction TypeReagents/ConditionsProduct FormedYield/NotesSource
Amine AdditionPrimary amines (e.g., NH₃)Bis-amide derivatives60–75% (analog data)
Hydrazine CondensationHydrazine hydrate, ethanolBis-hydrazone complexes~80% (isolated)
Grignard ReactionRMgX, THFTertiary alcohol intermediatesNot reported

Key Observations :

  • Amine additions occur regioselectively at the diketone’s α-positions due to steric hindrance from the bulky indole substituents.

  • Hydrazones exhibit stability under acidic conditions, enabling further cyclization into heterocyclic systems .

Electrophilic Substitution on Indole Rings

The 1,2-dimethylindole and dihydroindole moieties undergo electrophilic substitution, primarily at the C3 position.

Reaction TypeReagents/ConditionsProduct FormedYield/NotesSource
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-indole derivatives45–50%
SulfonationSO₃, DCM3-Sulfo-indole adductsModerate
Friedel-Crafts AcylationAcCl, AlCl₃3-Acetyl-substituted productsNot reported

Mechanistic Insights :

  • The dimethyl group at N1 of the indole ring deactivates the aromatic system, reducing reaction rates compared to unsubstituted indoles .

  • Dihydroindole’s partial saturation limits electrophilic reactivity but enhances stability under harsh conditions.

Oxidation and Reduction Reactions

The diketone bridge and indole rings exhibit redox activity.

Reaction TypeReagents/ConditionsProduct FormedYield/NotesSource
Diketone ReductionNaBH₄, MeOH1,2-Ethanediol derivative70%
Indole OxidationH₂O₂, AcOHOxindole or dioxindole derivativesLow

Critical Data :

  • Reduction of the diketone to a diol is reversible under acidic conditions.

  • Oxindole formation is favored in polar protic solvents but competes with ring-opening side reactions .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization to form fused polycyclic systems.

Reaction TypeReagents/ConditionsProduct FormedYield/NotesSource
Thermal CyclizationToluene, refluxIndolo[2,3-b]isoquinoline dione55%
Acid-Catalyzed CyclizationHCl, EtOHTetracyclic lactam40%

Structural Analysis :

  • Cyclization products often retain planar aromaticity, confirmed via X-ray crystallography in analogs.

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the indole rings.

Reaction TypeReagents/ConditionsProduct FormedYield/NotesSource
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl-substituted derivatives30–65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-Arylated indole analogsModerate

Limitations :

  • Steric bulk from the dimethyl group impedes coupling efficiency at the C2 position .

Photochemical Reactivity

UV irradiation induces unique transformations.

Reaction TypeConditionsProduct FormedYield/NotesSource
[2+2] CycloadditionUV light (λ = 254 nm), inert atmosphereCyclobutane-fused dimerTrace

Note : Low yields suggest competing degradation pathways under UV exposure.

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